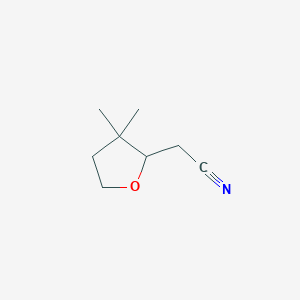

2-(3,3-Dimethyloxolan-2-yl)acetonitrile

CAS No.: 2228694-60-6

Cat. No.: VC4998267

Molecular Formula: C8H13NO

Molecular Weight: 139.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2228694-60-6 |

|---|---|

| Molecular Formula | C8H13NO |

| Molecular Weight | 139.198 |

| IUPAC Name | 2-(3,3-dimethyloxolan-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C8H13NO/c1-8(2)4-6-10-7(8)3-5-9/h7H,3-4,6H2,1-2H3 |

| Standard InChI Key | ZSSZVHZYCOIPEV-UHFFFAOYSA-N |

| SMILES | CC1(CCOC1CC#N)C |

Introduction

2-(3,3-Dimethyloxolan-2-yl)acetonitrile is an organic compound belonging to the class of nitriles, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom that is also bonded to a dimethyloxolane moiety. This compound is primarily classified as an aliphatic nitrile due to its linear structure, which contributes to its stability and reactivity. It is of interest in various chemical applications, particularly in organic synthesis, where it may serve as an intermediate in the production of pharmaceuticals and agrochemicals .

2.2. Boiling Point and Density

Synthesis Methods

The synthesis of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. Common approaches include the use of solvents like dichloromethane or acetonitrile to facilitate solubility and reaction kinetics. Monitoring techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy are essential to assess reaction progress and product purity.

Chemical Reactions and Applications

2-(3,3-Dimethyloxolan-2-yl)acetonitrile can undergo various chemical reactions typical for nitriles, such as hydrolysis, reduction, and nucleophilic addition. These reactions often require specific conditions regarding temperature, pressure, and the presence of catalysts to optimize yields and selectivity.

5.1. Analytical Techniques

Relevant analyses using techniques such as gas chromatography-mass spectrometry (GC-MS) provide insights into purity and composition. These methods are crucial for understanding the compound's chemical behavior and potential applications.

5.2. Applications in Scientific Research

2-(3,3-Dimethyloxolan-2-yl)acetonitrile has several applications in scientific research, particularly in organic synthesis. Its unique structure makes it a valuable intermediate for the production of complex molecules, including pharmaceuticals and agrochemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume